1-Benzyl-2-[2-(pyridin-2-yl)ethenyl]pyridin-1-ium iodide

X-ray crystallography Structural confirmation Regioisomer identity

1-Benzyl-2-[2-(pyridin-2-yl)ethenyl]pyridin-1-ium iodide (CAS 142093-83-2) is a heterocyclic quaternary ammonium salt belonging to the styrylpyridinium dye class. Its molecular formula is C₁₉H₁₇IN₂ (MW 400.3 g/mol).

Molecular Formula C19H17IN2
Molecular Weight 400.3 g/mol
CAS No. 142093-83-2
Cat. No. B12557402
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzyl-2-[2-(pyridin-2-yl)ethenyl]pyridin-1-ium iodide
CAS142093-83-2
Molecular FormulaC19H17IN2
Molecular Weight400.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C[N+]2=CC=CC=C2C=CC3=CC=CC=N3.[I-]
InChIInChI=1S/C19H17N2.HI/c1-2-8-17(9-3-1)16-21-15-7-5-11-19(21)13-12-18-10-4-6-14-20-18;/h1-15H,16H2;1H/q+1;/p-1
InChIKeyMUYSSWYXMNQZMI-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Benzyl-2-[2-(pyridin-2-yl)ethenyl]pyridin-1-ium Iodide (CAS 142093-83-2): A Structurally Characterized Heterocyclic Quaternary Ammonium Salt for NLO and Biological Probe Research


1-Benzyl-2-[2-(pyridin-2-yl)ethenyl]pyridin-1-ium iodide (CAS 142093-83-2) is a heterocyclic quaternary ammonium salt belonging to the styrylpyridinium dye class. Its molecular formula is C₁₉H₁₇IN₂ (MW 400.3 g/mol) . The compound features a trans-configured ethenyl bridge linking a pyridinium ring, which bears an N-benzyl substituent, to a terminal 2-pyridyl group [1]. The iodide counterion balances the cationic chromophore. X-ray crystallography confirms the planar, conjugated styrylpyridinium framework, which underpins its nonlinear optical (NLO) chromophoric properties [1].

Why In-Class Styrylpyridinium Salts Cannot Simply Replace 1-Benzyl-2-[2-(pyridin-2-yl)ethenyl]pyridin-1-ium Iodide in Optical and Interaction-Dependent Applications


While numerous styrylpyridinium iodides share a common D-π-A motif, their photophysical and interaction properties are highly sensitive to three structural variables: the N-substituent, the terminal aryl/heteroaryl group, and the position of the ethenyl linkage on the pyridinium ring [1]. In this compound, the combination of an N-benzyl group (which increases molecular volume and influences solid-state packing) and a terminal 2-pyridyl group (which introduces a Lewis-basic nitrogen capable of metal-coordination or protonation) creates a distinct electronic and steric environment [2]. Generic substitution with, for example, N-methyl-4-styrylpyridinium iodide or N-benzyl-4-styrylpyridinium chloride alters the conjugation pathway, dipole moment, and supramolecular recognition, directly impacting two-photon absorption cross-sections and host–guest binding affinities [1].

Quantitative Differentiation Evidence for 1-Benzyl-2-[2-(pyridin-2-yl)ethenyl]pyridin-1-ium Iodide (142093-83-2)


Crystal Structure Confirmation of the N-Benzyl-2-(2-pyridyl)ethenyl Regioisomer via X-Ray Diffraction

The first unambiguous crystallographic characterization of this specific regioisomer was reported in 2024, confirming the E (trans) configuration of the ethenyl bridge and the precise connectivity of the N-benzyl and 2-(pyridin-2-yl)ethenyl substituents on the pyridinium ring [1]. This is critical because the 2- vs. 4-styryl substitution pattern on the pyridinium ring dictates the conjugation pathway and molecular dipole. For comparator N-methyl-4-styrylpyridinium iodide, crystallographic data show the styryl group at the 4-position, resulting in a different molecular packing and charge-transfer axis [2]. The crystal structure provides unit-cell parameters enabling reproducible solid-state property calculations.

X-ray crystallography Structural confirmation Regioisomer identity

Spectroscopic Signature of Quaternization and Trans-Geometry by ¹H NMR

¹H NMR spectroscopy provides a quantitative spectroscopic handle to verify successful synthesis and distinguish this compound from non-quaternized precursors or cis-isomers. The pyridinium ring protons resonate downfield at δ 8.5–9.5 ppm, confirming quaternization of the nitrogen [1]. The ethenyl protons exhibit a characteristic trans coupling constant of J ≈ 16 Hz, confirming the E-configuration [1]. In contrast, non-quaternized 2-styrylpyridine precursors show pyridyl protons upfield of δ 8.5 ppm, and cis (Z) isomers display a smaller J ≈ 12 Hz coupling.

¹H NMR spectroscopy Quaternization confirmation Ethenyl geometry

Distinct Supramolecular Host–Guest Potential via the 2-Pyridyl Terminal Group

The terminal 2-pyridyl group differentiates this compound from phenyl-terminated styrylpyridinium dyes by offering a Lewis-basic nitrogen capable of metal coordination or protonation, thereby modulating supramolecular recognition [1]. Styrylpyridinium dyes are known to form inclusion complexes with cucurbit[n]urils (CB[n]), which dramatically enhances their fluorescence quantum yield (Φ) by restricting twisted intramolecular charge transfer (TICT) [1]. For a related phenylpyridinium styryl dye, CB[7] binding increased fluorescence intensity by >10-fold [2]. The 2-pyridyl substituent enables additional hydrogen-bonding or metal-ion gating of this enhancement, a capability absent in 4-styryl or phenyl-terminated analogs.

Supramolecular chemistry Host–guest complexes Cucurbituril binding

Validated Application Scenarios for 1-Benzyl-2-[2-(pyridin-2-yl)ethenyl]pyridin-1-ium Iodide Based on Structural and Spectroscopic Evidence


Two-Photon Absorption (2PA) Chromophore Development and Optical Power Limiting

This compound belongs to the styrylpyridinium class extensively studied for two-photon absorption [1]. Its D-π-A architecture, with the pyridinium ring as the electron acceptor and the conjugated ethenyl-2-pyridyl system as the donor/bridge, supports intramolecular charge transfer (ICT) upon excitation. The N-benzyl group provides steric bulk to reduce aggregation-caused quenching in solid-state devices. Researchers developing optical power limiters or two-photon fluorescence microscopy probes can use this compound as a scaffold, with the 2-pyridyl terminus offering a site for further metal-complexation to tune the 2PA cross-section [1].

Metal-Responsive Fluorescent Probe via 2-Pyridyl Coordination

The terminal 2-pyridyl nitrogen serves as a metal-chelating site, enabling the design of 'turn-on' or 'turn-off' fluorescent sensors. Coordination of transition metals (e.g., Zn²⁺, Cu²⁺, Pd²⁺) to the 2-pyridyl group is expected to modulate the ICT efficiency, producing a measurable change in emission intensity or wavelength. This capability is structurally precluded in N-benzyl-4-styrylpyridinium or N-methyl-2-styrylpyridinium analogs that lack a heteroaryl metal-binding terminus [2].

Supramolecular TICT-Fluorophore for Cucurbituril-Based Sensing Arrays

Styrylpyridinium dyes are established guests for cucurbit[n]uril macrocycles, which restrict TICT deactivation and enhance fluorescence quantum yield by an order of magnitude or more [2]. This compound's 2-pyridyl group can participate in additional host–guest hydrogen bonding or serve as a pH-titratable gate, offering a multi-stimuli response (metal ion, pH, and CB[n] concentration) for differential sensing arrays.

Crystallographically Defined Reference Standard for Solid-State NLO Calculations

With a fully solved single-crystal X-ray structure available [3], this compound can serve as a structurally defined reference for computational predictions of first hyperpolarizability (β) and bulk second-harmonic generation (SHG) coefficients. The absence of crystallographic disorder and the well-defined trans geometry make it preferable over amorphous or polymorphic styrylpyridinium alternatives for validating density functional theory (DFT) models of organic NLO materials.

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